molecular formula C12H16N2O3 B2818679 6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 954580-47-3

6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2818679
CAS No.: 954580-47-3
M. Wt: 236.271
InChI Key: NGABWPAJCPYMQQ-UHFFFAOYSA-N
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Description

6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound that belongs to the class of quinolinones. This compound is characterized by the presence of an amino group, a hydroxypropoxy group, and a tetrahydroquinolinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of a quinolinone derivative with an appropriate amino alcohol. One common method includes the reaction of 6-chloro-1,2,3,4-tetrahydroquinolin-2-one with 3-amino-2-hydroxypropoxy in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the quinolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-(3-oxo-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one.

    Reduction: Formation of 6-(3-amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-ol.

    Substitution: Formation of substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. It is believed to act on beta-adrenergic receptors, similar to other beta-blockers. By binding to these receptors, it can inhibit the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Amino-2-hydroxypropoxy)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its potential for selective receptor binding and reduced side effects makes it an interesting candidate for further research and development.

Properties

IUPAC Name

6-(3-amino-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-6-9(15)7-17-10-2-3-11-8(5-10)1-4-12(16)14-11/h2-3,5,9,15H,1,4,6-7,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGABWPAJCPYMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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